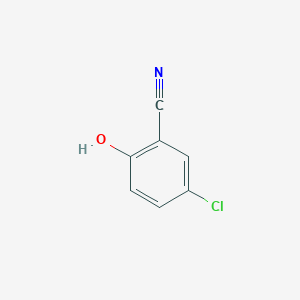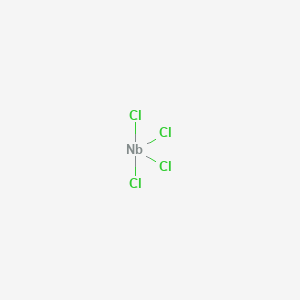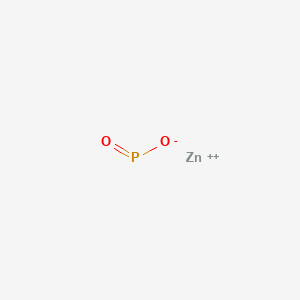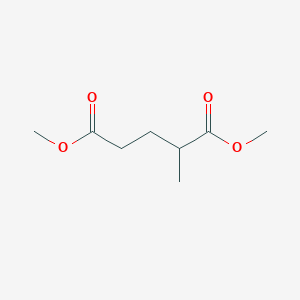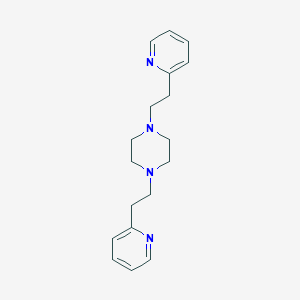
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, commonly known as BPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the brain.
Mécanisme D'action
BPEP acts as a selective antagonist of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, which is a G protein-coupled receptor that modulates the release of glutamate in the brain. By blocking the activity of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, BPEP can reduce the excitability of neurons and regulate synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of BPEP in various neurological disorders.
Effets Biochimiques Et Physiologiques
BPEP has been shown to have a range of biochemical and physiological effects in the brain. In animal models, BPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BPEP has also been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BPEP has several advantages for lab experiments, including its high selectivity for Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- and its ability to cross the blood-brain barrier. However, BPEP also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on BPEP. One area of interest is the development of more potent and selective Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- antagonists for therapeutic use. Another area of interest is the investigation of the role of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in various neurological disorders, including Alzheimer's disease and traumatic brain injury. Additionally, the potential use of BPEP as a tool for studying the role of Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- in synaptic plasticity and learning and memory is an exciting area for further exploration.
Méthodes De Synthèse
BPEP can be synthesized using a multi-step process that involves the reaction of 2-bromoethyl pyridine with 1,4-dibromobutane in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The purity of BPEP can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
BPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In animal models, BPEP has been shown to improve motor function, reduce drug-seeking behavior, and alleviate symptoms of psychosis. BPEP has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Propriétés
Numéro CAS |
14549-75-8 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- |
Formule moléculaire |
C18H24N4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1,4-bis(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |
Clé InChI |
YYDFKVCSEPWSPE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Autres numéros CAS |
14549-75-8 |
Synonymes |
1,4-Bis[2-(2-pyridyl)ethyl]piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




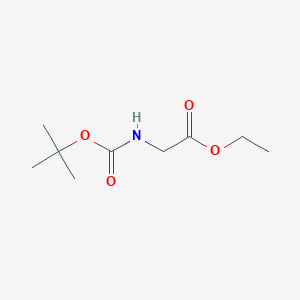
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)
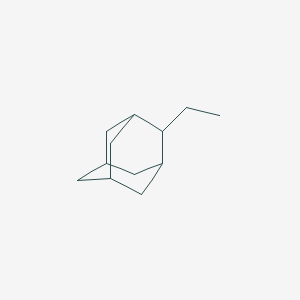
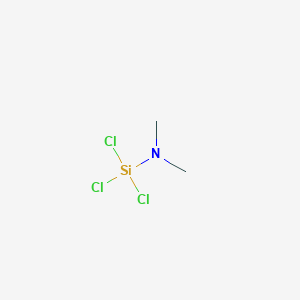
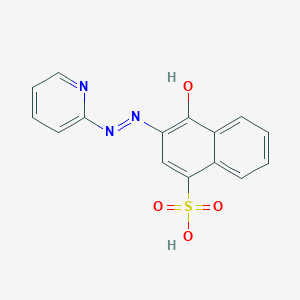
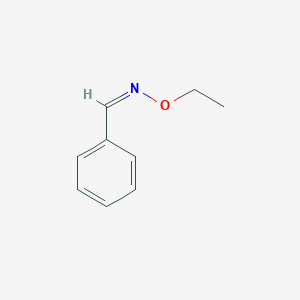
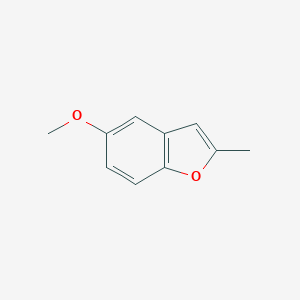
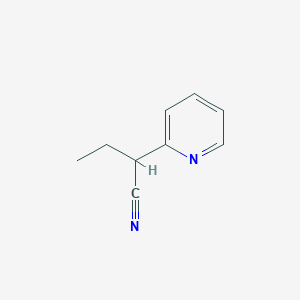
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
